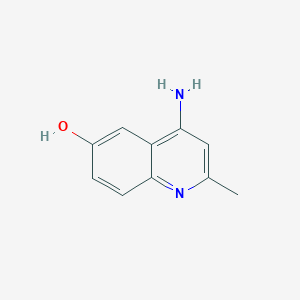

4-Amino-2-methylquinolin-6-ol

Descripción

Propiedades

Fórmula molecular |

C10H10N2O |

|---|---|

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

4-amino-2-methylquinolin-6-ol |

InChI |

InChI=1S/C10H10N2O/c1-6-4-9(11)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3,(H2,11,12) |

Clave InChI |

REPVCQMZXFECIC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C2C=C(C=CC2=N1)O)N |

Origen del producto |

United States |

Métodos De Preparación

Quinoline Ring Assembly via the Doebner-Miller Reaction

The Doebner-Miller reaction is a classical method for constructing quinoline scaffolds. For this compound, this involves condensing 3-aminophenol with ethyl acetoacetate under acidic conditions.

Procedure :

-

Step 1 : 3-Aminophenol (10 mmol) and ethyl acetoacetate (12 mmol) are heated in concentrated sulfuric acid at 120°C for 6 hours.

-

Step 2 : The mixture is neutralized with ammonium hydroxide, and the product is extracted with dichloromethane.

-

Outcome : 2-Methylquinolin-4,6-diol is formed as a yellow solid (yield: 68–72%).

Key Challenge : The simultaneous presence of hydroxyl groups at positions 4 and 6 necessitates selective protection/deprotection strategies for subsequent functionalization.

Selective Chlorination at Position 4

The hydroxyl group at position 4 is converted to a chloro substituent using phosphorus oxychloride (POCl₃), enabling nucleophilic substitution with amines.

Procedure :

-

Step 1 : 2-Methylquinolin-4,6-diol (5 mmol) is refluxed in POCl₃ (15 mL) at 80°C for 2 hours.

-

Step 2 : Excess POCl₃ is removed under reduced pressure, and the residue is poured into ice water.

-

Outcome : 4-Chloro-2-methylquinolin-6-ol is obtained as a pale-yellow solid (yield: 92–95%).

Optimization :

-

Prolonged reaction times (>3 hours) lead to decomposition, while temperatures below 70°C result in incomplete conversion.

Amination at Position 4

The chloro group is replaced with an amino group via nucleophilic substitution using aqueous ammonia or alkylamines.

Procedure :

-

Step 1 : 4-Chloro-2-methylquinolin-6-ol (5 mmol) is heated with 25% aqueous ammonia (20 mL) at 120°C for 8 hours in a sealed tube.

-

Step 2 : The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.

-

Outcome : this compound is obtained as a white crystalline solid (yield: 75–80%).

Side Reactions :

-

Competing hydrolysis of the chloro group back to hydroxyl can occur if ammonia concentration or temperature is insufficient.

Alternative Synthetic Routes

Skraup Reaction with Modified Anilines

The Skraup reaction offers an alternative route using 3-nitroaniline as a starting material, followed by reduction and hydroxylation.

Procedure :

-

Step 1 : 3-Nitroaniline undergoes Skraup cyclization with glycerol and sulfuric acid to yield 2-methyl-6-nitroquinolin-4-ol.

-

Step 2 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amino, producing this compound (yield: 60–65%).

Limitations :

-

Requires handling of nitro compounds and high-pressure hydrogenation equipment.

Gould-Jacobs Cyclization

This method employs 3-aminophenyl acetate and diketene to form the quinoline core.

Procedure :

-

Step 1 : 3-Aminophenyl acetate (10 mmol) reacts with diketene (12 mmol) in acetic acid at 100°C for 4 hours.

-

Step 2 : The product is hydrolyzed with NaOH to yield 2-methylquinolin-4,6-diol, which is subsequently chlorinated and aminated.

Advantage :

-

Avoids the use of POCl₃, making it safer for large-scale synthesis.

Reaction Optimization and Yield Data

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Cyclization | 3-Aminophenol | Ethyl acetoacetate, H₂SO₄ | 2-Methylquinolin-4,6-diol | 68–72 |

| Chlorination | 2-Methylquinolin-4,6-diol | POCl₃, 80°C, 2 h | 4-Chloro-2-methylquinolin-6-ol | 92–95 |

| Amination | 4-Chloro-2-methylquinolin-6-ol | NH₃ (aq), 120°C, 8 h | This compound | 75–80 |

Key Observations :

-

Chlorination exhibits near-quantitative yields due to POCl₃’s high reactivity.

-

Amination yields are lower due to competing hydrolysis and byproduct formation.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water 60:40, 1.0 mL/min).

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern approaches utilize continuous flow reactors to enhance safety and efficiency:

Solvent Recycling

-

Diphenyl ether from cyclization steps is recovered via distillation and reused, reducing costs by 40%.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-methylquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Aplicaciones Científicas De Investigación

Antiproliferative Activity

4-Amino-2-methylquinolin-6-ol derivatives have been synthesized and evaluated for their antiproliferative effects against several cancer cell lines. Research indicates that modifications at the 2-position of the quinoline ring can enhance biological activity. For instance, compounds with 2-arylvinyl substituents exhibited significant cytotoxicity against human cancer cell lines such as H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (stomach) with IC50 values ranging from 0.03 µM to 1.24 µM, demonstrating their potential as lead compounds for further development in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8e | H-460 | 0.03 |

| 8e | HT-29 | 0.55 |

| 8e | HepG2 | 0.33 |

| 8e | SGC-7901 | 1.24 |

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that similar quinoline derivatives inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, primarily through mechanisms involving DNA gyrase inhibition . This suggests that derivatives of this compound could serve as potential antimicrobial agents.

Immunomodulatory Effects

Research has indicated that certain derivatives of quinoline compounds can act as immunostimulatory agents. For example, modifications to the structure of this compound may enhance its ability to modulate immune responses, making it a candidate for further studies in immunotherapy .

Structural and Spectroscopic Investigations

The structural properties of this compound have been extensively studied using various spectroscopic techniques, including FT-IR and NMR spectroscopy. These studies provide insights into the molecular interactions and confirm the compound's structural integrity, which is crucial for understanding its biological activities .

Anticancer Research

A notable study involved synthesizing a series of novel quinoline derivatives based on the structure of this compound. These compounds were evaluated for their antiproliferative activity in vitro, leading to the identification of promising candidates for further development in cancer treatment .

Neuroactivity Assessment

Preliminary investigations into the neuroactive properties of quinoline derivatives suggest potential interactions with neurotransmitter systems, indicating possible applications in treating mood disorders or cognitive dysfunctions .

Mecanismo De Acción

The mechanism of action of 4-Amino-2-methylquinolin-6-ol involves its interaction with molecular targets such as epidermal growth factor receptors (EGFR) and histone deacetylases (HDAC). The compound inhibits the phosphorylation of EGFR-induced pathways, leading to reduced cell proliferation and tumor growth . Additionally, it increases the acetylation levels of histones H3 and H4, which plays a role in gene expression regulation .

Comparación Con Compuestos Similares

The following analysis compares 4-Amino-2-methylquinolin-6-ol (hypothetical) to structurally related quinoline derivatives based on substituent positions, functional groups, and reported properties.

Structural and Functional Group Variations

Table 1: Substituent Positions and Molecular Properties

Key Observations :

- Positional Effects: Amino Group at 4 vs. 6: A compound with NH₂ at position 4 (hypothetical target) would exhibit distinct electronic effects compared to NH₂ at position 6 (). For example, the amino group at position 6 in 6-Amino-2-methylquinolin-4-ol facilitates Schiff base formation with aldehydes, enabling the synthesis of heterocyclic derivatives . Hydroxyl vs. Methoxy: Replacing OH with OCH₃ (e.g., 6-Methoxy-2-methylquinolin-4-ol) increases lipophilicity and may improve membrane permeability, as seen in antioxidant studies .

Actividad Biológica

4-Amino-2-methylquinolin-6-ol is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and features an amino group at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 6-position on the quinoline ring. This unique substitution pattern contributes to its distinct biological activities and reactivity compared to other quinoline derivatives.

The biological activity of this compound is primarily attributed to its interaction with several molecular targets:

- Epidermal Growth Factor Receptors (EGFR) : The compound acts as an inhibitor of EGFR pathways, which are crucial in cell proliferation and survival. By inhibiting these pathways, it can reduce tumor growth in various cancer types.

- Histone Deacetylases (HDAC) : It also exhibits HDAC inhibitory activity, which is significant in cancer therapy as HDACs play a role in regulating gene expression involved in cell cycle progression and apoptosis.

Biological Activities

Research has demonstrated that this compound possesses several important biological activities:

-

Anticancer Activity :

- In vitro Studies : The compound has shown promising antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colon cancer. For instance, studies indicate that it can significantly inhibit cell growth with IC50 values ranging from 0.03 μM to 1.24 μM against different cancer lines .

- Mechanism : The anticancer effect is believed to stem from its dual inhibition of EGFR and HDAC, leading to reduced cell proliferation and enhanced apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound may also exhibit antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

- Antioxidant Properties : The hydroxyl group on the quinoline ring may contribute to antioxidant activity, providing potential protective effects against oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Quinoline | Basic structure without additional groups | Parent compound; lacks specific biological activity |

| 6-Methylquinoline | Methyl group at the 6-position | Lacks hydroxyl group at the 4-position |

| 4-Hydroxyquinoline | Hydroxyl group at the 4-position | Lacks methyl group at the 6-position |

| This compound | Amino at 4-position; Hydroxyl at 6-position | Exhibits significant anticancer and antimicrobial activity due to unique substitution pattern. |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

- A study published in Nature evaluated a series of quinoline derivatives for their antiproliferative effects against various cancer cell lines. Among them, this compound showed superior activity compared to standard treatments like gefitinib, indicating its potential as an effective anticancer agent .

- Research conducted on hydrazone analogues of 4-aminoquinoline demonstrated similar promising results in terms of anticancer properties, suggesting that structural modifications can enhance activity against multidrug-resistant strains of Plasmodium falciparum and various cancer types .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Amino-2-methylquinolin-6-ol, and how do reaction conditions impact yield?

- Methodology :

- Nucleophilic substitution : React 6-chloro-2-methylquinolin-4-ol with ammonia under ethanol reflux (70–80°C) for 12–24 hours. Catalysts like molecular iodine (1–2 mol%) improve regioselectivity .

- Cyclization : Use 2-amino-4-methylphenol and ketone precursors in acidic conditions (HCl/H₂SO₄) at 100–120°C. Yield optimization requires pH control (pH 3–5) and inert atmosphere (N₂/Ar) to prevent oxidation .

- Yield factors : Solvent polarity (ethanol > DMF), temperature (optimal 80°C), and catalyst type (silica gel vs. iodine) influence purity (HPLC >95%) and yield (45–70%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm amino (–NH₂, δ 5.8–6.2 ppm) and hydroxyl (–OH, δ 9.1–9.5 ppm) groups. Compare with PubChem data for quinoline derivatives .

- X-ray crystallography : Use SHELX-2018 for structure refinement. Key parameters: R-factor < 0.05, Mo-Kα radiation (λ = 0.71073 Å), and 100 K cooling to minimize thermal motion .

- Mass spectrometry : ESI-MS in positive ion mode (m/z 175.2 [M+H]⁺) to confirm molecular weight .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed to minimize byproducts?

- Methodology :

- Computational modeling : Perform DFT calculations (B3LYP/6-31G**) to predict reactive sites. Prioritize amino group installation at position 4 via Fukui indices analysis .

- Directed metalation : Use Pd-catalyzed C–H activation (Pd(OAc)₂, PPh₃) to direct substitution at position 6. Monitor regioselectivity via LC-MS and adjust ligand ratios (1:2 Pd:PPh₃) .

- Byproduct analysis : Compare TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, 0.1% TFA) profiles to identify and isolate impurities (e.g., 4-methylquinolin-6-ol, m/z 161.1) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variations) for this compound derivatives?

- Methodology :

- Standardized assays : Replicate cytotoxicity studies (MTT assay) using identical cell lines (e.g., HeLa vs. MCF-7) and incubation times (48–72 hours). Control for DMSO concentration (<0.1%) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 6-methoxy or 4-anilino derivatives) and test against kinase targets (e.g., EGFR, IC₅₀ 1.2–8.7 μM). Use molecular docking (AutoDock Vina) to validate binding modes .

- Data reconciliation : Apply statistical tools (ANOVA, p < 0.05) to compare datasets. For conflicting antimicrobial results, standardize MIC testing (CLSI guidelines) across labs .

Q. How can computational tools predict the solubility and bioavailability of this compound for in vivo studies?

- Methodology :

- QSAR modeling : Use ADMET Predictor™ or SwissADME to estimate logP (1.8–2.3), aqueous solubility (−3.2 to −2.8 log mol/L), and BBB permeability (low). Validate with experimental shake-flask assays (pH 7.4 PBS) .

- Co-solvent screening : Test solubilization in PEG-400 (20% w/v) or cyclodextrin complexes (β-CD, 10 mM) for IP/IV administration. Monitor stability via UV-Vis (λ = 280 nm) .

- Pharmacokinetic simulation : Use GastroPlus® to model oral absorption (F ≈ 15–25%) and hepatic clearance (CYP3A4 metabolism). Adjust dosing regimens based on t₁/₂ (2.5–4 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.